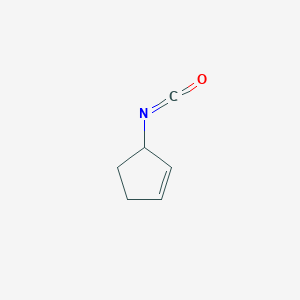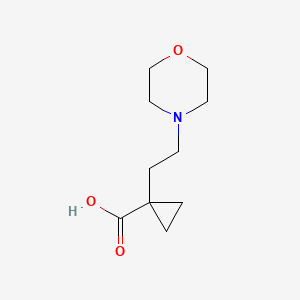![molecular formula C12H14ClFN2S B13587881 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group at the 2-position and a propan-2-amine group at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
The synthesis of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Propan-2-amine Group: The propan-2-amine group can be attached through reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Analyse Chemischer Reaktionen
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the thiazole ring or the amine group is oxidized to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles like halogens or alkyl groups. Major products formed from these reactions include oxides, nitroso derivatives, amines, and alcohols .
Wissenschaftliche Forschungsanwendungen
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential use in the treatment of bacterial, fungal, and inflammatory diseases due to its diverse biological activities.
Industry: It is used in the development of new materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride can be compared with other thiazole derivatives, such as:
2-(4-chlorophenyl)-1,3-thiazole: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities.
2-(4-methylphenyl)-1,3-thiazole: The presence of a methyl group instead of a fluorophenyl group can also affect the compound’s properties and activities.
2-(4-ethoxyphenyl)-1,3-thiazole: The ethoxy group introduces different steric and electronic effects compared to the fluorophenyl group.
Eigenschaften
Molekularformel |
C12H14ClFN2S |
|---|---|
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H13FN2S.ClH/c1-12(2,14)10-7-16-11(15-10)8-3-5-9(13)6-4-8;/h3-7H,14H2,1-2H3;1H |
InChI-Schlüssel |
UWJWHEKRXYTWIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
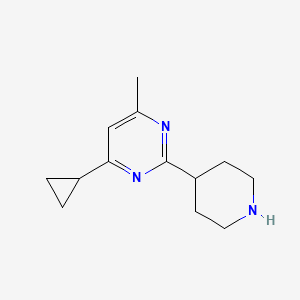

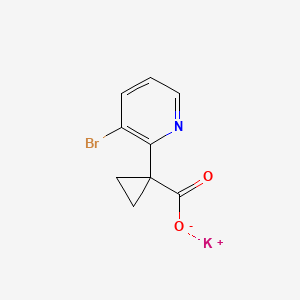
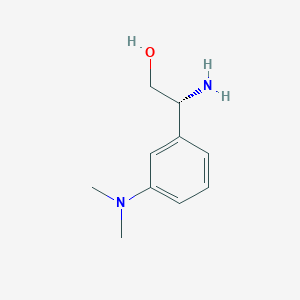
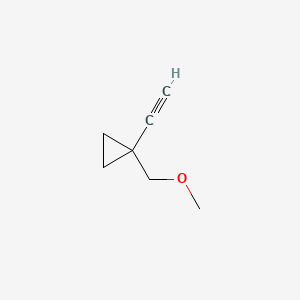

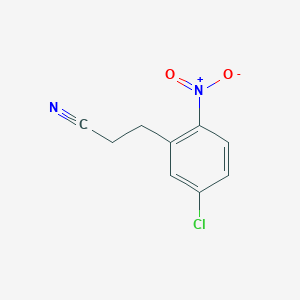
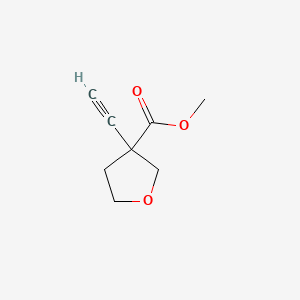
![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
